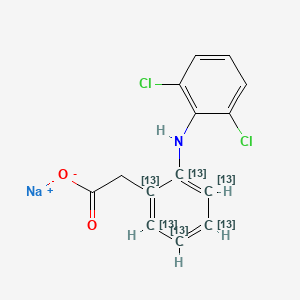

Diclofenac-13C6 (Sodium)

Description

Significance of Stable Isotope Labeling in Modern Analytical and Mechanistic Chemistry

Stable isotope labeling is a cornerstone of modern analytical and mechanistic chemistry, offering a non-radioactive method to trace the fate of molecules through complex biological and environmental systems. nih.govsilantes.com By replacing an atom with its heavier stable isotope, such as ¹³C for ¹²C, a molecule's mass is intentionally increased without significantly altering its chemical properties. nih.gov This mass difference is the key to its utility.

In analytical techniques like mass spectrometry, this mass difference allows the labeled compound to be distinguished from its naturally occurring, unlabeled counterpart. symeres.com This is particularly valuable for quantitative analysis, where the labeled compound can be used as an internal standard to improve the accuracy and precision of measurements by correcting for variations during sample processing and analysis. musechem.com

Furthermore, stable isotope labeling is a powerful tool for elucidating the intricate details of chemical and biological reaction mechanisms. nih.gov By tracking the position of the isotopic label in the products of a reaction, researchers can deduce which chemical bonds are broken and formed, providing critical insights into metabolic pathways and degradation processes. symeres.comnih.gov

Overview of Diclofenac-13C6 (Sodium) as a Reference Material and Research Probe

Diclofenac-13C6 (Sodium), with its six ¹³C atoms, serves as a high-purity reference material in scientific research. Its primary application is as an internal standard for the accurate quantification of diclofenac (B195802) in various complex samples, including biological fluids like blood and urine, as well as environmental matrices such as water and soil. europa.eu Because its chemical behavior is nearly identical to the unlabeled drug, it co-elutes during chromatographic separation, but its distinct mass allows for separate detection by a mass spectrometer. This ensures reliable and precise measurement of diclofenac concentrations.

Beyond its role in quantitative analysis, Diclofenac-13C6 (Sodium) is also employed as a research probe to investigate the metabolic fate and environmental degradation of diclofenac. By introducing the labeled compound into controlled experimental systems, scientists can trace its transformation pathways without interference from any pre-existing unlabeled diclofenac.

Strategic Importance of Isotopic Variants in Elucidating Chemical Processes

The use of isotopic variants like Diclofenac-13C6 is strategically important for unraveling complex chemical and biological processes. symeres.com The distinct mass signature provided by the stable isotopes acts as a tracer that can be followed through intricate systems. silantes.com

In pharmacological and metabolic studies, administering a labeled drug allows researchers to differentiate between the drug being studied and any endogenous or previously ingested unlabeled forms. nih.gov This is crucial for accurately determining key pharmacokinetic parameters. The resulting labeled metabolites can be identified by their characteristic mass shifts, providing a detailed map of the drug's biotransformation. musechem.com

In the field of environmental science, the controlled release of isotopically labeled compounds helps to track the degradation and movement of pollutants. symeres.com For example, by monitoring the emergence of labeled breakdown products from Diclofenac-13C6, researchers can identify the specific chemical or biological reactions responsible for its environmental degradation. mdpi.com This knowledge is vital for assessing the persistence and ecological impact of contaminants.

Scope and Objectives of Scholarly Inquiry Utilizing Diclofenac-13C6 (Sodium)

The primary goals of research utilizing Diclofenac-13C6 (Sodium) are to enhance the accuracy of analytical methods and to gain a deeper understanding of diclofenac's behavior in biological and environmental systems.

A major focus is the development and validation of sensitive and reliable analytical methods for detecting and quantifying diclofenac residues. synzeal.com This is especially critical for monitoring environmental pollution in water systems, where even low concentrations of diclofenac can impact aquatic life. The use of Diclofenac-13C6 as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) is central to this research.

Another key area of investigation is the study of diclofenac's metabolism and environmental fate. Research aims to identify the various metabolites and degradation products of diclofenac, understand the mechanisms by which they are formed, and evaluate their potential biological activity or toxicity. These studies often involve incubating the labeled compound with biological samples, such as liver cells, or in environmental simulations to track its transformation. europa.eu The insights gained from this research are essential for conducting comprehensive risk assessments of diclofenac.

Data Tables

Table 1: Chemical Properties of Diclofenac-13C6 (Sodium)

| Property | Value |

| Chemical Formula | C₈¹³C₆H₁₀Cl₂NNaO₂ |

| Molecular Weight | 324.09 g/mol pharmaffiliates.com |

| CAS Number | 1261393-73-0 |

| Appearance | White to Pale Brown Solid chemicalbook.com |

| Synonym | Sodium 2-(2-((2,6-dichlorophenyl)amino)phenyl-1,2,3,4,5,6-¹³C₆)acetate synzeal.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H10Cl2NNaO2 |

|---|---|

Molecular Weight |

324.08 g/mol |

IUPAC Name |

sodium;2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetate |

InChI |

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1+1,2+1,4+1,7+1,9+1,12+1; |

InChI Key |

KPHWPUGNDIVLNH-OYZQBFNVSA-M |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |

Origin of Product |

United States |

Synthesis and Comprehensive Isotopic Characterization of Diclofenac 13c6 Sodium

Isotopic Enrichment Verification and Batch-to-Batch Consistency Analysis

The verification of isotopic enrichment and the assurance of batch-to-batch consistency are critical quality control steps in the synthesis of Diclofenac-13C6 (Sodium). These processes ensure the reliability of the isotopically labeled standard for its intended applications, primarily as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). bioanalysis-zone.com

Isotopic Enrichment Verification

The primary goal of isotopic enrichment verification is to confirm that the desired number of ¹²C atoms have been successfully replaced by ¹³C atoms in the diclofenac (B195802) molecule. For Diclofenac-13C6, this means verifying the incorporation of six ¹³C atoms into the phenylacetic acid ring. This is crucial as the accuracy of quantitative analyses relies on the distinct mass difference between the labeled standard and the unlabeled analyte. bioanalysis-zone.comannlabmed.org

Several analytical techniques are employed to determine the level of isotopic enrichment:

Mass Spectrometry (MS): This is the most direct and widely used method. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of the mass shift corresponding to the six ¹³C atoms. For instance, in multiple reaction monitoring (MRM) mode, the transitions for Diclofenac and its ¹³C₆ isotopologue are monitored. The transition for unlabeled diclofenac is typically m/z 294.0 → 250.0, while for Diclofenac-¹³C₆, it is m/z 300.1 → 256.1. ubbcluj.ro The relative intensities of the signals for the labeled and any residual unlabeled compound are used to calculate the isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The presence and positions of the ¹³C labels can be confirmed by analyzing the ¹³C NMR spectrum. While ¹H NMR is also used, ¹³C NMR is particularly powerful for verifying the location of the isotopic labels. niscpr.res.in

The isotopic purity of commercially available Diclofenac-13C6 Sodium Salt is typically high, often exceeding 98% atom ¹³C.

Batch-to-Batch Consistency Analysis

Ensuring consistency between different production batches of Diclofenac-13C6 (Sodium) is paramount for the reproducibility of analytical methods over time. creativebiomart.net Inconsistent isotopic enrichment or purity can lead to variability in analytical results, compromising the integrity of long-term studies. bioanalysis-zone.com

The analysis of batch-to-batch consistency involves a comprehensive comparison of key quality attributes across different lots. The following parameters are rigorously assessed:

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the chemical purity of each batch, ensuring that the concentration of the labeled compound is accurately known and that impurities are below acceptable limits. niscpr.res.innih.gov A typical specification for chemical purity is >95% by HPLC.

Isotopic Enrichment: As described above, mass spectrometry is used to confirm that the isotopic enrichment is within the specified range for each new batch. This ensures that the mass difference between the standard and the analyte remains constant. acs.org

Concentration Verification: The concentration of the Diclofenac-13C6 (Sodium) solution is verified for each batch to ensure accurate preparation of calibration curves and quality control samples.

Performance in Analytical Methods: A crucial aspect of consistency analysis is to test the performance of the new batch as an internal standard in the intended LC-MS/MS method. This involves analyzing a set of quality control samples and comparing the results obtained with the new batch to those from previous, qualified batches. The precision and accuracy of the measurements should be comparable. scispace.com

The use of a stable isotope-labeled internal standard like Diclofenac-13C6 (Sodium) generally improves the accuracy and precision of bioanalytical methods by compensating for matrix effects and variations in sample processing. annlabmed.orgscispace.com However, this is only true if the internal standard itself is of consistently high quality. Therefore, rigorous batch-to-batch consistency analysis is an indispensable part of the quality assurance program for these critical reagents.

Table of Research Findings on Isotopic Enrichment and Consistency

| Analytical Technique | Parameter Measured | Typical Specification/Finding | Reference |

| Mass Spectrometry (MS) | Isotopic Enrichment (Atom % ¹³C) | >98% | |

| Mass Spectrometry (MS) | MRM Transition (m/z) | 300.1 → 256.1 | ubbcluj.ro |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >95% | |

| ¹³C Nuclear Magnetic Resonance (NMR) | Structural Confirmation of ¹³C Labels | Confirms presence and location of ¹³C atoms | niscpr.res.in |

| LC-MS/MS Method Validation | Accuracy and Precision | Within acceptable limits as per regulatory guidelines | scispace.com |

Advanced Analytical Methodologies and Quantitative Applications of Diclofenac 13c6 Sodium

Principles and Implementation of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS) to achieve highly accurate and precise quantification. In the case of diclofenac (B195802) analysis, Diclofenac-13C6, where six carbon-12 atoms are replaced with carbon-13 atoms, serves as the ideal internal standard. medchemexpress.com The fundamental principle of SIDMS lies in the addition of a known amount of the labeled standard to the sample prior to any sample preparation or analysis steps.

Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it exhibits the same behavior during extraction, chromatography, and ionization. wikiwand.com Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate quantification of the analyte can be achieved, effectively correcting for variations in sample preparation and instrumental response.

Reduction of Matrix Effects and Ion Suppression in Electrospray Ionization

Electrospray ionization (ESI) is a widely used ionization technique in liquid chromatography-mass spectrometry (LC-MS). However, it is susceptible to matrix effects, where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.org This can significantly impact the accuracy and reproducibility of quantitative analyses. sigmaaldrich.com

The use of a stable isotope-labeled internal standard like Diclofenac-13C6 is a highly effective strategy to mitigate these matrix effects. wikipedia.org Since Diclofenac-13C6 co-elutes with the unlabeled diclofenac and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. wikiwand.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more reliable and accurate quantitative results. longdom.org This is because any change in the ionization efficiency will affect both the analyte and the internal standard to the same extent, thus keeping their ratio constant.

Enhanced Accuracy and Precision in Quantitative Analysis of Trace Analytes

The application of SIDMS with Diclofenac-13C6 significantly improves the accuracy and precision of quantitative analysis, particularly for trace levels of diclofenac in complex biological matrices such as plasma. ubbcluj.ro The internal standard compensates for variations that can occur at multiple stages of the analytical process, including sample extraction, injection volume, and ionization efficiency. longdom.org By normalizing the analyte response to that of the co-eluting labeled standard, random and systematic errors are minimized.

Research has demonstrated that methods employing stable isotope-labeled internal standards achieve high levels of precision, with coefficients of variation (%CV) often below 5%. fishersci.com This enhanced precision allows for the reliable detection and quantification of low concentrations of diclofenac, which is crucial for pharmacokinetic and bioequivalence studies. ubbcluj.rodoaj.org

Development and Rigorous Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust and reliable analytical methods is critical for the accurate quantification of drugs in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. lew.ro The use of Diclofenac-13C6 as an internal standard is integral to the development and validation of these methods for diclofenac analysis.

Optimization of Chromatographic Separation Parameters for Labeled and Unlabeled Species

Effective chromatographic separation is a crucial step in an LC-MS/MS method. The goal is to separate the analyte and its labeled internal standard from other matrix components to minimize interference. longdom.org For diclofenac and Diclofenac-13C6, due to their identical chemical properties, they will co-elute under typical reversed-phase chromatographic conditions. ubbcluj.ro This co-elution is advantageous in SIDMS as it ensures that both compounds experience the same matrix effects at the same time. ubbcluj.ro

Optimization of chromatographic parameters involves selecting the appropriate column, mobile phase composition, and gradient elution profile to achieve good peak shape and resolution from interfering substances. doaj.org For instance, a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous component with an additive like formic acid is commonly used for the separation of diclofenac. doaj.organalis.com.my The flow rate and column temperature are also optimized to ensure efficient separation and a reasonable run time. diva-portal.org

Mass Spectrometric Parameters for Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

For the analysis of diclofenac and its labeled internal standard, specific MRM transitions are optimized. The mass spectrometer is typically operated in negative ionization mode for these compounds. ubbcluj.ro

Table 1: Example MRM Transitions for Diclofenac and Diclofenac-13C6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Diclofenac | 294.0 | 250.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The selection of these transitions is based on the fragmentation patterns of the molecules, aiming for the most intense and stable product ions to maximize sensitivity and reproducibility. ubbcluj.ro The collision energy and other mass spectrometer parameters are carefully optimized to achieve the best possible signal for each transition. ubbcluj.ro

Validation Metrics for Research Methodologies: Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Reproducibility

A developed LC-MS/MS method must undergo rigorous validation to ensure its reliability and suitability for its intended purpose. oup.com Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), and reproducibility (precision and accuracy).

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of analyte to internal standard) is plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a good linear relationship. doaj.org For diclofenac, linearity has been demonstrated over a wide dynamic range, for example, from 3.9 to 1194 ng/mL. ubbcluj.ro

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov These are typically determined based on the signal-to-noise ratio, with LOD often defined as a signal-to-noise ratio of 3 and LOQ as 10. nih.gov Methods for diclofenac have achieved LOQs as low as 1 ng/mL in plasma. fishersci.com

Reproducibility (Precision and Accuracy): Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). The results are expressed as the coefficient of variation (%CV) for precision and the percentage of deviation from the nominal concentration for accuracy. For bioanalytical methods, the acceptance criteria are typically within ±15% for both precision and accuracy (±20% at the LOQ). oup.com

Table 2: Example Validation Metrics for a Diclofenac LC-MS/MS Method

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 1000 ng/mL fishersci.com |

| Correlation Coefficient (R²) | > 0.99 doaj.org |

| Limit of Quantitation (LOQ) | 1 ng/mL fishersci.com |

| Precision (%CV) | < 5% fishersci.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By adhering to these rigorous validation procedures, LC-MS/MS methods utilizing Diclofenac-13C6 (Sodium) as an internal standard provide a reliable and robust platform for the quantitative analysis of diclofenac in various research applications.

Application in Environmental Trace Analysis and Monitoring Methods

The presence of pharmaceuticals like Diclofenac in the environment is a growing concern. europa.eu Accurate and sensitive analytical methods are crucial for monitoring their concentrations in various environmental compartments. Diclofenac-13C6 is instrumental as an internal standard in these analyses, ensuring accuracy and precision by compensating for matrix effects and variations in analytical procedures.

Solid-Phase Extraction (SPE) and Sample Preparation Methodologies for Complex Matrices

Environmental samples such as water, sediment, and soil are complex matrices that require extensive sample preparation before analysis. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from these samples. diva-portal.orgcore.ac.uk

In the analysis of Diclofenac, SPE is a critical step to isolate the target analyte from interfering substances. core.ac.uk Various sorbent materials are employed in SPE cartridges to effectively retain Diclofenac. The selection of the sorbent and the optimization of extraction parameters, such as sample pH and elution solvents, are crucial for achieving high recovery rates. core.ac.uk For instance, a study on the determination of NSAIDs in seawater optimized SPE conditions by evaluating different sorbent types and sample volumes to achieve the best recoveries. core.ac.uk

Molecularly imprinted polymers (MIPs) have also been developed for the selective extraction of Diclofenac. nih.govtum.de These polymers are created with a template of the Diclofenac molecule, resulting in binding sites that are highly specific for the analyte. This high selectivity allows for a very clean extraction, even from complex matrices like wastewater. nih.govtum.de

The use of Diclofenac-13C6 as an internal standard, added to the sample before the extraction process, is essential. It mimics the behavior of the native Diclofenac throughout the sample preparation and analysis, correcting for any losses that may occur during the SPE process and any variations in the instrumental analysis. This ensures the quantitative accuracy of the final results.

Quantitative Determination of Diclofenac in Water, Sediment, and Soil Samples

Following sample preparation, the quantitative determination of Diclofenac is typically performed using chromatographic techniques coupled with mass spectrometry. Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a preferred method due to its high sensitivity and selectivity, allowing for the detection of Diclofenac at very low concentrations (ng/L levels). diva-portal.orgcore.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of Diclofenac. nih.govchromatographyonline.comnih.gov This method often requires a derivatization step to make the Diclofenac molecule more volatile for gas chromatographic analysis. researchgate.net The use of large volume injection (LVI)-GC-MS can enhance sensitivity, enabling the direct analysis of water samples with minimal preparation. chromatographyonline.com

In both LC-MS/MS and GC-MS methods, Diclofenac-13C6 serves as the ideal internal standard. Because it has the same chemical properties as Diclofenac but a different mass, it co-elutes with the analyte but is detected at a different mass-to-charge ratio. This allows for precise quantification, even in the presence of matrix interferences that might suppress or enhance the signal of the native compound.

Table 1: Examples of Diclofenac Concentrations in Environmental Samples

| Sample Type | Concentration Range | Analytical Method | Reference |

|---|---|---|---|

| Wastewater Influent | 1.31 µg/L | MISPE-LC/DAD | nih.gov |

| Wastewater Effluent | 1.60 µg/L | MISPE-LC/DAD | nih.gov |

| Wastewater Influent | 0.87 ng/mL | LVI-GC-MS | chromatographyonline.com |

| European Surface Water | 1-7 ng/L | Immunoassay | nih.gov |

| European Sewage Treatment Plants | ~0.7 µg/L (max 11 µg/L) | Immunoassay | nih.gov |

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of individual compounds in a sample. microbe.comenviro.wiki When applied to environmental contaminants like Diclofenac, CSIA can provide valuable insights into their sources and fate in the environment. nih.gov Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is the primary instrument used for CSIA of organic compounds. nih.govugent.be

In a typical GC-IRMS setup, the sample is injected into a gas chromatograph, which separates the individual compounds. The separated compounds then enter a combustion furnace where they are converted to simple gases (e.g., CO₂ for carbon isotope analysis). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of the heavy to light isotopes.

Application in Isotope Fingerprinting and Source Apportionment Studies

Different manufacturing processes and starting materials can result in slight variations in the stable isotope ratios of a chemical compound. frtr.gov These subtle differences can serve as an "isotopic fingerprint," allowing researchers to distinguish between different sources of a contaminant in the environment.

For Diclofenac, CSIA can be used to differentiate between various commercial products. nih.gov By analyzing the carbon and nitrogen isotope ratios of Diclofenac from different manufacturers, it is possible to identify distinct isotopic signatures. nih.gov This information can then be used to trace the origin of Diclofenac contamination in a particular environmental setting, helping to pinpoint sources of pollution. nih.gov While the variability between sources might be low, it can still be a useful tool for source apportionment. copernicus.org

Elucidation of Isotopic Fractionation during Environmental Processes

Environmental processes such as biodegradation, photolysis, and chemical oxidation can alter the isotopic composition of a contaminant. nih.gov This phenomenon, known as isotopic fractionation, occurs because reactions involving lighter isotopes tend to proceed at a slightly faster rate than those involving heavier isotopes. microbe.com As a result, the remaining, undegraded contaminant becomes enriched in the heavier isotope.

By measuring the isotopic composition of Diclofenac in environmental samples, scientists can assess the extent to which it has been degraded. nih.gov Different degradation pathways often exhibit distinct isotopic fractionation patterns. nih.gov For example, aerobic biodegradation of Diclofenac has been shown to cause significant nitrogen isotope fractionation, while reductive dechlorination is associated with carbon isotope fractionation. nih.gov

This dual-element isotope analysis (carbon and nitrogen) provides a powerful tool for not only detecting the degradation of Diclofenac but also for distinguishing between different transformation pathways in the environment. nih.gov This information is crucial for understanding the environmental fate of this widely used pharmaceutical and for developing effective remediation strategies.

Table 2: Isotope Fractionation of Diclofenac in Different Environmental Processes

| Environmental Process | Isotope Fractionation (ε) | Reference |

|---|---|---|

| Biodegradation (Nitrogen) | εN = -7.1‰ ± 0.4‰ | nih.gov |

| Degradation by MnO₂ (Nitrogen) | εN = -7.3‰ ± 0.3‰ | nih.gov |

| Photolysis (Nitrogen) | εN = +1.9‰ ± 0.1‰ | nih.gov |

| Ozonation (Nitrogen) | εN = +1.5‰ ± 0.2‰ | nih.gov |

| Reductive Dechlorination (Carbon) | εC = -2.0‰ | nih.gov |

Mechanistic Investigations of Diclofenac Transformation Pathways Utilizing 13c6 Labeling

In Vitro Biotransformation Pathway Elucidation and Enzyme Specificity Studies

The biotransformation of diclofenac (B195802) is a multi-step process involving both Phase I and Phase II metabolic reactions. The use of Diclofenac-¹³C₆ has been instrumental in elucidating these pathways and identifying the specific enzymes responsible for its metabolism.

Phase I metabolism of diclofenac primarily involves oxidation reactions, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, to produce more polar, hydroxylated derivatives. pharmacologyeducation.org The most significant of these metabolites is 4'-hydroxydiclofenac, with 5-hydroxydiclofenac being a minor product. nih.govresearchgate.net Studies utilizing Diclofenac-¹³C₆ enable unambiguous identification of these metabolites in complex biological samples. The six-dalton mass shift between the unlabeled and the ¹³C₆-labeled compound provides a clear marker, facilitating their detection via mass spectrometry. medchemexpress.com

Research has shown that CYP2C9 is the primary enzyme responsible for the formation of the major metabolite, 4'-hydroxydiclofenac. medchemexpress.commdpi.comnih.gov Other CYP enzymes, including CYP3A4, also contribute to a lesser extent, particularly in the formation of 5-hydroxydiclofenac. mdpi.comnih.gov The formation of these hydroxylated metabolites can lead to the generation of reactive quinone imine intermediates. nih.govnih.govresearchgate.net

Table 1: Key Phase I Oxidative Metabolites of Diclofenac

| Metabolite | Primary Enzyme(s) Involved | Significance |

|---|---|---|

| 4'-hydroxydiclofenac | CYP2C9 medchemexpress.commdpi.comnih.gov | Major oxidative metabolite. nih.gov |

| 5-hydroxydiclofenac | CYP3A4 mdpi.comnih.gov | Minor oxidative metabolite. nih.gov |

| 4',5-dihydroxydiclofenac | Cytochrome P450 | A dihydroxylated derivative. medchemexpress.com |

This table is interactive. Click on headers to sort.

Following Phase I oxidation, diclofenac and its hydroxylated metabolites undergo Phase II conjugation reactions, which further increase their water solubility to facilitate excretion. msdmanuals.comdrughunter.com The two primary Phase II pathways are glucuronidation and glutathione (GSH) conjugation.

Glucuronidation, the most common Phase II reaction, involves the attachment of glucuronic acid to the carboxylic acid group of diclofenac, forming a diclofenac acyl glucuronide. nih.govnih.gov This reaction is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). mdpi.comnih.gov This acyl glucuronide is known to be a reactive metabolite that can covalently bind to proteins. nih.govresearchgate.net

Glutathione conjugation serves as a detoxification pathway for reactive electrophilic intermediates, such as the quinone imines formed during Phase I metabolism. researchgate.netnih.gov Several distinct GSH adducts of diclofenac have been identified in vitro, including 4'-hydroxy-3'-glutathione-diclofenac and 5-hydroxy-4-glutathione-diclofenac. semanticscholar.orgnih.gov The use of Diclofenac-¹³C₆ is critical in these studies to confirm the structure of these adducts and trace their formation from the parent drug.

Table 2: Characterized Phase II Conjugates of Diclofenac

| Conjugate Type | Key Metabolite(s) | Enzyme(s) Involved |

|---|---|---|

| Glucuronidation | Diclofenac acyl glucuronide nih.govnih.gov | UGT2B7 mdpi.comnih.gov |

| Glutathione Adducts | 4'-hydroxy-3'-glutathione-diclofenac nih.gov | Glutathione S-transferases (GSTs) drughunter.com |

| 5-hydroxy-4-glutathione-diclofenac nih.gov | Glutathione S-transferases (GSTs) drughunter.com |

This table is interactive. Click on headers to sort.

In these experimental setups, Diclofenac-¹³C₆ is typically used as an internal standard for the accurate quantification of the unlabeled parent drug and its metabolites. It can also be used as the substrate itself, where the formation of ¹³C₆-labeled metabolites is monitored. This approach is particularly powerful when coupled with high-resolution mass spectrometry, allowing for the confident identification of novel or low-abundance metabolites by tracing the characteristic isotopic pattern. Studies have demonstrated significant species and tissue differences in diclofenac glucuronidation using microsomal models. nih.govnih.govdoi.org For instance, the maximum reaction rate (Vmax) for diclofenac glucuronidation in liver microsomes varies significantly across species, with mouse and human microsomes showing the highest activity. nih.govdoi.org

Environmental Degradation Mechanisms and Kinetic Studies

The widespread use of diclofenac has led to its detection in various environmental compartments, particularly in surface waters, posing a potential risk to aquatic ecosystems. nih.govalliedacademies.org Understanding the pathways and kinetics of its environmental degradation is crucial for assessing its persistence and ecological impact. Diclofenac-¹³C₆ serves as an essential analytical tool in these studies, primarily as an internal standard for robust quantification in complex environmental matrices like wastewater. sigmaaldrich.com

Diclofenac is susceptible to degradation upon exposure to ultraviolet (UV) light, a process known as photolysis. researchgate.netresearchgate.net In aqueous media, direct photolysis of diclofenac leads to a complex mixture of transformation products. A primary pathway involves intramolecular cyclization and dechlorination to form carbazole-type derivatives, such as 8-chloro-9H-carbazole-1-yl-acetic acid. nih.govresearcher.life

Photocatalysis, an advanced oxidation process, can enhance the degradation rate of diclofenac. nih.govelifesciences.org This process often utilizes semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) which, upon UV irradiation, generate highly reactive oxygen species that oxidize the drug. nih.govnih.govrsc.org Studies have shown that photocatalytic methods can lead to more complete mineralization of diclofenac compared to photolysis alone, although they can also generate various transformation byproducts. nih.govresearcher.life Kinetic studies show that diclofenac can be degraded efficiently by these processes, often following pseudo-first-order kinetics. rsc.org

Table 3: Common Environmental Transformation Products of Diclofenac

| Degradation Process | Key Transformation Product(s) |

|---|---|

| Photolysis / Photocatalysis | 8-chloro-9H-carbazole-1-yl-acetic acid nih.govresearcher.life |

| Hydroxylated diclofenac derivatives nih.govresearcher.life | |

| Carbazole-1-acetic acid nih.govresearcher.life | |

| Biotic Degradation | 4'-hydroxydiclofenac nih.govnih.gov |

| 5-hydroxydiclofenac researchgate.net | |

| Nitroso-diclofenac researchgate.net |

This table is interactive. Click on headers to sort.

Biodegradation by microorganisms is a key process for the removal of pharmaceuticals from the environment. mdpi.com Several bacterial strains and fungal species have been identified that can transform or degrade diclofenac. mdpi.comnih.govresearchgate.net The degradation pathways often begin with an initial hydroxylation step, mirroring the Phase I metabolism observed in humans. nih.govresearchgate.net For example, bacteria such as Pseudomonas moorei can transform diclofenac into 4'-hydroxydiclofenac. nih.gov

Subsequent steps can involve cleavage of the C-N bridge between the two aromatic rings, followed by ring opening, potentially leading to complete mineralization. nih.govresearchgate.net However, the efficiency of microbial degradation in wastewater treatment plants is often low, leading to the persistence of the drug in effluents. researchgate.net In addition to hydroxylated products, other microbial metabolites such as nitro-diclofenac have been identified during biotransformation studies. nih.gov The use of Diclofenac-¹³C₆ in spiking experiments helps researchers to trace these biotic pathways and accurately measure degradation kinetics in soil and water samples. researchgate.net

Advanced Oxidation and Reduction Processes (AOPs/ARPs) for Diclofenac Removal

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are utilized to degrade persistent organic pollutants like diclofenac in aqueous environments. These methods rely on the generation of highly reactive radicals, primarily the hydroxyl radical (•OH) in AOPs, which non-selectively attack organic molecules. usq.edu.au The use of isotopically labeled Diclofenac-¹³C₆ is instrumental in studying the efficacy and mechanisms of these processes.

Common AOPs applied for diclofenac removal include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton (Fe²⁺/H₂O₂) and photo-Fenton processes. nih.govresearchgate.netewra.net Studies have shown that both ozonation and H₂O₂/UV systems are effective in degrading diclofenac, achieving significant mineralization. nih.gov For instance, the bimolecular reaction rate constant for the reaction of diclofenac with the hydroxyl radical is approximately (9.29 ± 0.11) x 10⁹ M⁻¹s⁻¹, indicating a very rapid degradation process. iaea.org Reductive processes, such as reductive dechlorination, can also contribute to diclofenac transformation, particularly under anaerobic conditions, and are associated with significant carbon isotope fractionation. nih.gov

The incorporation of a ¹³C₆-label on the phenylacetic acid moiety of the diclofenac molecule provides a powerful tool for mechanistic investigations. This stable isotope label ensures that any fragment or transformation product retaining this core ring structure will exhibit a distinct mass shift of +6 Da (Daltons) in mass spectrometry analysis. This allows researchers to:

Track the fate of the parent compound with high certainty, even in complex environmental matrices.

Quantify removal efficiency accurately by distinguishing the labeled compound from background interferences.

Differentiate between transformation pathways , such as those involving modifications to the dichlorophenyl ring versus the ¹³C₆-labeled phenylacetic acid ring.

Below is a table summarizing various AOPs and their effectiveness in diclofenac removal. The use of Diclofenac-¹³C₆ in such studies enhances the reliability of the findings by enabling precise tracking of the molecule's fate.

| Process | Oxidant/Catalyst | Typical Removal Efficiency | Key Reactive Species |

| Ozonation | O₃ | >90% | O₃, •OH |

| UV/H₂O₂ | UV light, H₂O₂ | >95% | •OH |

| Fenton | Fe²⁺, H₂O₂ | >80% | •OH |

| Photo-Fenton | Fe²⁺, H₂O₂, UV/Visible light | >90% | •OH |

| UV/Persulfate | UV light, S₂O₈²⁻ | ~89% | SO₄•⁻, •OH |

Data compiled from multiple sources indicating general effectiveness. nih.govresearchgate.netewra.netbrieflands.com

Identification and Structural Elucidation of Transformation Products (TPs) using Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the primary analytical technique for identifying and elucidating the structures of diclofenac transformation products (TPs). nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for both the parent ion and its fragments.

The use of Diclofenac-¹³C₆ is a cornerstone of the "stable isotope labeling" strategy in these studies. It greatly simplifies the identification of TPs derived from the parent molecule. Any TP that retains the six-carbon phenylacetic acid ring will appear as a "doublet" in the mass spectrum: one peak for the naturally occurring (unlabeled) TP and another peak, +6 Da higher, for the ¹³C₆-labeled analogue. This signature confirms the origin of the TP and is invaluable for distinguishing genuine TPs from matrix components or background noise.

Key transformation pathways identified through these methods include hydroxylation, decarboxylation, and intramolecular cyclization leading to carbazole derivatives. nih.govnih.gov For example, a primary degradation step in many AOPs is the hydroxylation of one of the aromatic rings. iaea.org If hydroxylation occurs on the dichlorophenyl ring, the resulting TP will retain the ¹³C₆-label, and its mass will be 16 Da (for the added oxygen) plus the 6 Da isotopic shift higher than the unlabeled parent diclofenac. Conversely, if a transformation involves the cleavage and loss of the phenylacetic acid group, the ¹³C₆ label will be absent from the resulting TP.

The table below presents some known TPs of diclofenac and illustrates the expected mass-to-charge ratio (m/z) for their unlabeled and ¹³C₆-labeled forms in negative ion mode mass spectrometry.

| Transformation Product (TP) Name | Transformation Pathway | Expected m/z [M-H]⁻ (Unlabeled) | Expected m/z [M-H]⁻ (¹³C₆-Labeled) | Mass Shift (Da) |

| Diclofenac | Parent Compound | 294.01 | 300.03 | +6 |

| 5-Hydroxydiclofenac | Hydroxylation | 310.01 | 316.03 | +6 |

| 4'-Hydroxydiclofenac | Hydroxylation | 310.01 | 316.03 | +6 |

| Dihydroxy Diclofenac | Di-hydroxylation | 326.00 | 332.02 | +6 |

| 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | Intramolecular Cyclization | 278.01 | 284.03 | +6 |

| 8-Chloro-9H-carbazole-1-carboxylic acid | Intramolecular Cyclization & Dechlorination | 242.03 | 248.05 | +6 |

| 2,6-Dichloroaniline | C-N Bond Cleavage | 160.97 | Not Applicable | N/A |

Note: Expected m/z values are calculated based on monoisotopic masses.

Computational and Theoretical Approaches in Diclofenac 13c6 Research

In Silico Modeling of Molecular Structure, Reactivity, and Isotopic Effects.

In silico modeling plays a crucial role in understanding the fundamental characteristics of Diclofenac-13C6. These computational techniques allow for the detailed examination of its three-dimensional structure, electronic properties, and how the inclusion of carbon-13 isotopes influences its behavior.

Molecular Structure and Reactivity:

Computational models, often employing Density Functional Theory (DFT), are used to predict the optimized geometry of the Diclofenac-13C6 molecule. These models provide precise information on bond lengths, bond angles, and dihedral angles. For the parent compound, diclofenac (B195802), DFT calculations with hybrid functionals like B3LYP and a 6-311++G(d,p) basis set have been used to determine its structural parameters. researchgate.net The molecular electrostatic potential (MEP) maps generated from these calculations highlight the electronegative regions, particularly around the carboxyl group, which are key to its biological activity as a COX inhibitor. researchgate.net

The reactivity of Diclofenac-13C6 can be explored through Frontier Molecular Orbital (FMO) analysis. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. For diclofenac, this gap has been calculated to be approximately 4.95 eV, indicating its relative reactivity. researchgate.net Natural Bond Orbital (NBO) analysis further reveals the intramolecular interactions, such as lone pair delocalization, that contribute to the molecule's stability. researchgate.net

Isotopic Effects:

The primary use of Diclofenac-13C6 is as an internal standard in mass spectrometry-based analyses for quantifying diclofenac in various matrices. uva.nl The six-unit mass shift provided by the 13C6-labeling allows for clear differentiation from the unlabeled drug. However, computational studies can also probe more subtle isotopic effects. For instance, theoretical calculations can predict slight changes in vibrational frequencies upon isotopic substitution. These shifts, though small, can be correlated with experimental infrared and Raman spectra to confirm the position of the labels.

Furthermore, computational studies on other 13C-labeled compounds have shown that isotopic substitution can influence reaction kinetics, an effect known as the Kinetic Isotope Effect (KIE). While primarily used for tracking, theoretical models can calculate the KIE for various reactions involving Diclofenac-13C6, providing insights into reaction mechanisms. uni-tuebingen.de

Quantum Chemical Calculations for Reaction Mechanism Elucidation.

Quantum chemical calculations are indispensable for elucidating the complex reaction mechanisms that Diclofenac-13C6 can undergo, particularly in metabolic and environmental degradation pathways. These calculations provide a detailed picture of the energy landscapes of reactions, including transition states and reaction intermediates.

DFT and other high-level ab initio methods are employed to map out the potential energy surfaces for various reactions. This allows researchers to identify the most likely transformation pathways and the energy barriers associated with them. For example, the oxidation of diclofenac is known to produce several hydroxylated metabolites. acs.org Quantum chemical calculations can model the interaction of diclofenac with oxidizing species, such as cytochrome P450 enzymes, to predict the regioselectivity of hydroxylation and the relative stability of the resulting products.

These computational approaches have also been suggested to be valuable in understanding the mechanisms behind hydrogen-abstraction reactions observed in mass spectrometry. acs.orgarxiv.org By modeling the interaction of the molecule with the ionization source, researchers can gain a deeper understanding of the fragmentation patterns and ion-molecule reactions that occur. acs.orgarxiv.org

Molecular Dynamics Simulations for Environmental Interactions.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of Diclofenac-13C6 in complex environmental systems. These simulations model the movement of atoms and molecules over time, providing insights into interactions with solvents, organic matter, and other environmental components.

MD simulations have been used to investigate the solvation of diclofenac in water. rsc.org These studies have revealed that diclofenac molecules can self-associate to form micelle-like aggregates, a process driven by π-π stacking and C-H⋯π interactions. rsc.org The extent of this aggregation is influenced by factors such as concentration, protonation state, and temperature. rsc.org This self-association behavior is critical for understanding its solubility and transport in aqueous environments. rsc.org

Furthermore, MD simulations can be used to study the interaction of Diclofenac-13C6 with soil and sediment particles. By modeling the adsorption of the molecule onto mineral surfaces or organic matter, researchers can predict its environmental mobility and partitioning behavior. These simulations can also shed light on the stability of the molecule in different environmental compartments. researchgate.net For instance, simulations can explore the interactions of diclofenac with nanoclusters, which could be relevant for its removal from wastewater. lehigh.edu

Predictive Modeling of Transformation Products and Environmental Fate.

Predictive modeling combines computational chemistry with other data sources to forecast the transformation products of Diclofenac-13C6 and its ultimate fate in the environment. These models are crucial for assessing the potential risks associated with the drug and its metabolites.

Predicting Transformation Products:

Computational tools can be used to predict the likely transformation products of diclofenac resulting from various degradation processes, such as photolysis, hydrolysis, and microbial degradation. researchgate.netnih.gov By simulating the reactions of diclofenac with reactive species like hydroxyl radicals, these models can generate a list of potential transformation products. uni-due.de For example, studies have identified several transformation products of diclofenac in wastewater, including hydroxylated and lactam-formed derivatives. researchgate.net Predictive models can help to identify these and other yet-to-be-discovered byproducts.

Modeling Environmental Fate:

The environmental fate of a chemical is determined by a combination of its physical-chemical properties and its interactions with the environment. Predictive models can estimate key properties of Diclofenac-13C6, such as its octanol-water partition coefficient (LogP), which influences its tendency to bioaccumulate. nih.gov These properties, in conjunction with data on its degradation and adsorption behavior, can be used in larger-scale environmental fate models to predict its distribution and persistence in different environmental compartments. nih.gov For example, models can estimate the concentration of diclofenac and its transformation products in surface water, groundwater, and soil over time. researchgate.net

Below is an interactive data table summarizing some of the key computed properties of Diclofenac-13C6.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | PubChem nih.gov |

| Molecular Weight | 302.10 g/mol | PubChem nih.gov |

| IUPAC Name | 2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid | PubChem nih.gov |

| XLogP3 | 4.4 | PubChem nih.gov |

| Monoisotopic Mass | 301.0368130 Da | PubChem nih.gov |

Future Perspectives and Emerging Applications of Stable Isotope Labeled Diclofenac

Development of Novel Analytical Reference Materials and Certified Reference Materials

The development and use of analytical and certified reference materials are fundamental to ensuring the accuracy and reliability of chemical measurements. Diclofenac-13C6 sodium salt serves as a crucial internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application allows for the precise quantification of diclofenac (B195802) in complex matrices by correcting for variations during sample preparation and instrumental analysis. acs.org

High-quality reference materials, such as Diclofenac-(acetophenyl ring-13C6) sodium salt, are produced under stringent quality controls, often according to ISO 9001 standards, and are accompanied by a Certificate of Analysis (CoA) detailing their purity and lot-specific data. fishersci.nl These standards are essential for a range of applications, including forensics, toxicology, and pharmaceutical analysis. sigmaaldrich.comsigmaaldrich.com The availability of certified reference materials (CRMs) for diclofenac and its isotopically labeled analogues is critical for regulatory monitoring and ensuring compliance with environmental quality standards. europa.euresearchgate.net The use of quantitative NMR (qNMR) and mass balance approaches are being employed to determine the certified property values of new reference materials with high accuracy. researchgate.net

Table 1: Analytical Applications of Diclofenac-13C6 (Sodium)

| Application Area | Technique(s) | Purpose |

| Forensics and Toxicology | HPLC, GC, LC-MS/MS | Quantification of diclofenac in biological samples. sigmaaldrich.comsigmaaldrich.comubbcluj.ro |

| Pharmaceutical Analysis | HPLC, GC | Purity assessment and quantification of diclofenac in drug formulations. sigmaaldrich.comubbcluj.ro |

| Environmental Monitoring | LC-MS/MS, GC-IRMS | Trace analysis of diclofenac in water and environmental samples. europa.euacs.org |

Advancements in Environmental Surveillance and Remediation Technologies

Diclofenac is a widely detected environmental contaminant found in surface water, groundwater, and even drinking water, primarily due to its incomplete removal in wastewater treatment plants. exeter.ac.uknih.govnih.gov The use of Diclofenac-13C6 as an internal standard in isotope dilution analysis has significantly improved the accuracy and sensitivity of methods for monitoring diclofenac in various environmental matrices. acs.orgeuropa.eu This allows for the detection of diclofenac at very low concentrations, in the ng/L to µg/L range. rsc.orgacs.org

Compound-specific isotope analysis (CSIA) using carbon and nitrogen isotopes of diclofenac is an emerging technique to track its environmental fate. acs.orgnih.gov This method can distinguish between different degradation pathways, such as oxidative and reductive processes, and can even help trace commercial products in the environment. acs.orgnih.govresearchgate.net

Furthermore, research is ongoing to develop more effective remediation technologies to remove diclofenac from wastewater. nih.govresearchgate.net These efforts, combined with advanced monitoring techniques using labeled compounds, are crucial for assessing the ecological risks posed by diclofenac and for developing strategies to mitigate its environmental impact. nih.govnih.gov

Integration with Multi-Omics Approaches for Comprehensive Biochemical System Analysis

The integration of stable isotope-labeled compounds like Diclofenac-13C6 with multi-omics technologies (e.g., metabolomics, proteomics) offers a powerful approach for a comprehensive analysis of biochemical systems. medchemexpress.eu In toxicological studies, metabolomics can be used to identify biomarkers related to the effects of diclofenac exposure. nih.gov For instance, studies have shown that diclofenac can disrupt metabolic pathways and that metabolomic profiling can help distinguish individuals susceptible to its adverse effects. nih.gov

By using labeled diclofenac, researchers can trace its metabolic fate and identify its transformation products within a biological system. nih.gov This is particularly valuable in understanding the mechanisms of toxicity. For example, metabolomics has been used to investigate the effects of diclofenac on the metabolome of aquatic invertebrates, revealing impacts on processes like prostaglandin (B15479496) synthesis. acs.org This integrated approach provides a more holistic view of the interactions between a xenobiotic and an organism, from its uptake and metabolism to its ultimate biochemical effects. exeter.ac.ukacs.org

Interdisciplinary Research Opportunities in Environmental Chemistry, Biochemistry, and Analytical Sciences

The study of Diclofenac-13C6 (Sodium) and its applications fosters interdisciplinary research across environmental chemistry, biochemistry, and analytical sciences.

Environmental Chemistry: Research in this area focuses on the occurrence, fate, and transport of diclofenac in the environment. nih.govnih.gov The use of labeled compounds is essential for understanding its degradation processes and for developing effective remediation strategies. acs.orgnih.gov

Biochemistry: Biochemists investigate the mechanisms of action and toxicological effects of diclofenac on various organisms. acs.orgnih.gov Labeled diclofenac helps in elucidating metabolic pathways and identifying protein adducts, contributing to a deeper understanding of its biochemical impact. rsc.orgnih.gov

Analytical Sciences: The development of robust and sensitive analytical methods for the detection and quantification of diclofenac and its metabolites is a key focus. researchgate.netanalis.com.my The synthesis and application of stable isotope-labeled standards like Diclofenac-13C6 are central to advancing the accuracy and reliability of these methods. hpc-standards.com

The synergy between these disciplines is crucial for addressing the complex challenges posed by pharmaceutical contaminants in the environment. Future research will likely see even greater integration of these fields, leading to novel solutions for environmental monitoring and protection.

Q & A

Q. Q1. How is Diclofenac-13C6 (Sodium) utilized as an internal standard in quantitative LC-MS/MS analysis?

Methodological Answer: Diclofenac-13C6 is employed to correct for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, in wastewater analysis, 10 ng of Diclofenac-13C6 is spiked into filtered samples prior to UPLC-MS/MS analysis using a C18 column (100 mm × 2.1 mm, 1.7 µm) and a TSQ QUANTIVA triple quadrupole system. The isotope-labeled standard compensates for analyte loss during extraction and ionization inefficiency, with data processed via TraceFinder™ software .

Q. Q2. What are the recommended storage and solubility protocols for Diclofenac-13C6 (Sodium) in experimental workflows?

Methodological Answer: Store Diclofenac-13C6 as a powder at -20°C (stable for 3 years) or 4°C (2 years). For solubility, dissolve in DMSO first (e.g., 50–100 mg/mL stock), then dilute with compatible solvents like saline or PEG300. For in vivo studies, use formulations such as DMSO:Corn oil (10:90) to ensure stability and bioavailability. Avoid repeated freeze-thaw cycles for stock solutions .

Advanced Research Questions

Q. Q3. What methodological challenges arise when using Diclofenac-13C6 for normalization in metabolomic studies, and how can they be mitigated?

Methodological Answer: Evidence shows that normalization using Diclofenac-13C6 alone ("D" method) can worsen data correlations in metabolomics compared to unnormalized data, likely due to its specific interaction with certain analytes. To address this, researchers should:

- Validate normalization against alternative methods (e.g., median peak ratios or total area sums).

- Combine Diclofenac-13C6 with other internal standards (e.g., "ADNCC" method) to broaden coverage.

- Perform sensitivity analyses to identify outliers introduced by normalization .

Q. Q4. How can researchers quantify Diclofenac-13C6 and its metabolites in pharmacokinetic studies while ensuring analytical accuracy?

Methodological Answer: Use a validated LC-MS/MS protocol with chromatographic separation on a C18 column and mobile phases optimized for polarity (e.g., pH 7 phosphate buffer with 0.5% sodium dodecyl sulfate). Quantify metabolites like 4'-Hydroxy diclofenac-13C6 (CYP2C9-mediated) by comparing peak responses (rU/rS) between assay and standard preparations. Ensure linearity (R² > 0.99) across the concentration range and validate recovery rates (>85%) via spiked matrix samples .

Q. Q5. What strategies are recommended for designing experiments to study the isotopic effects of Diclofenac-13C6 on COX inhibition and metabolic pathways?

Methodological Answer:

- COX Inhibition Assays: Compare IC50 values of Diclofenac-13C6 and non-labeled Diclofenac in CHO cells or recombinant enzyme systems. Monitor selectivity for COX-1 vs. COX-2 using fluorometric or immunoassay methods.

- Metabolic Profiling: Incubate Diclofenac-13C6 with liver microsomes or hepatocytes, then track 13C-labeled metabolites (e.g., 4'-Hydroxy diclofenac-13C6) via high-resolution MS. Use kinetic isotope effect (KIE) studies to assess metabolic rate differences caused by 13C substitution .

Methodological Design & Validation

Q. Q6. How should researchers optimize sample preparation workflows to minimize interference from Diclofenac-13C6 in complex biological matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE): Use mixed-mode cartridges (e.g., Oasis HLB) to isolate Diclofenac-13C6 from plasma or urine. Elute with methanol:acetic acid (95:5) and reconstitute in LC-MS-friendly solvents.

- Matrix Effects Testing: Compare analyte response in solvent vs. matrix-spiked samples. Adjust ionization parameters (e.g., ESI voltage) to suppress interference from co-eluting salts or phospholipids .

Q. Q7. What statistical approaches are critical for resolving contradictory data in studies using Diclofenac-13C6 for isotope dilution mass spectrometry (IDMS)?

Methodological Answer:

- Multivariate Regression: Apply partial least squares (PLS) to identify variables (e.g., ionization efficiency, matrix composition) affecting Diclofenac-13C6 performance.

- Robustness Testing: Use Youden’s factorial design to evaluate method variables (e.g., pH, flow rate).

- Meta-Analysis: Pool data from multiple normalization methods (e.g., TAS, Median) to assess reproducibility across studies .

Data Interpretation & Reporting

Q. Q8. How can researchers differentiate between isotopic dilution effects and true metabolic discrepancies in tracer studies using Diclofenac-13C6?

Methodological Answer:

- Isotope Ratio Monitoring: Calculate 13C/12C ratios using high-precision mass spectrometers (e.g., Orbitrap) to distinguish natural abundance from tracer-derived signals.

- Control Experiments: Run parallel assays with non-labeled Diclofenac to establish baseline metabolic profiles.

- Pathway Modeling: Integrate data into kinetic models (e.g., Compartmental Analysis in SAAM II) to quantify tracer incorporation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.